Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a hydroxy group at position 6 and a methyl group at position 2. The p-tolyl (4-methylphenyl) moiety is attached via a methylene bridge to the piperidine ring, which is further functionalized with an ethyl carboxylate group at position 3.
Properties
IUPAC Name |
ethyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-4-28-20(27)16-9-11-24(12-10-16)17(15-7-5-13(2)6-8-15)18-19(26)25-21(29-18)22-14(3)23-25/h5-8,16-17,26H,4,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTDGXWXZUQEON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=C(C=C2)C)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects. For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit promising anticancer properties. Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate may interact with specific biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that compounds containing the thiazolo-triazole moiety can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Anti-inflammatory Potential
The compound's structure suggests potential anti-inflammatory properties. Thiazole and triazole derivatives have been studied for their ability to inhibit inflammatory pathways and cytokine production. This compound may serve as a lead compound for developing new anti-inflammatory agents .
Dermatological Applications
Cosmetic Formulations
The compound's unique chemical structure allows it to be utilized in cosmetic formulations aimed at improving skin health. Its potential moisturizing and skin-repairing properties make it suitable for inclusion in topical products designed for sensitive or damaged skin. Studies on similar compounds have shown efficacy in enhancing skin hydration and barrier function .
Stability and Efficacy in Topical Products
Research indicates that formulations incorporating such complex compounds can enhance the stability and efficacy of topical applications. The interaction of this compound with skin layers can be optimized through experimental design techniques to maximize therapeutic benefits while ensuring safety for users .
Polymer Science
Polymeric Delivery Systems
The integration of this compound into polymeric systems could enhance the delivery of active ingredients in cosmetic and pharmaceutical formulations. Polymers can be engineered to respond to environmental stimuli (e.g., pH changes or temperature), allowing for controlled release of the compound at targeted sites within the body or on the skin.
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility and biological activity.
Oxidation of the Hydroxyl Group
The hydroxyl group on the thiazolo-triazole moiety can be oxidized to a ketone, altering electronic properties and binding affinity.
| Reaction Conditions | Reagents | Product | Applications |
|---|---|---|---|
| KMnO₄, H₂SO₄, 40°C | Potassium permanganate | 6-Oxo-2-methylthiazolo[3,2-b] triazol-5-yl derivative | Enhanced metabolic stability |
Coupling Reactions
The carboxylic acid (post-hydrolysis) participates in amide bond formation, enabling structural diversification.
| Reaction Conditions | Reagents | Product | Applications |
|---|---|---|---|
| DCC/DMAP, DCM, RT | Dicyclohexylcarbodiimide (DCC) | Amide derivatives with aromatic amines | Targeted drug design |
Nucleophilic Substitution
The hydroxyl group acts as a nucleophile in alkylation or acylation reactions.
| Reaction Conditions | Reagents | Product | Applications |
|---|---|---|---|
| Ethyl bromoacetate, K₂CO₃ | Potassium carbonate | O-Alkylated ether derivative | Prodrug development |
| Acetyl chloride, pyridine | Pyridine | O-Acetylated derivative | Improved lipophilicity |
Cyclization Reactions
Under thermal or catalytic conditions, the compound undergoes cyclization to form fused heterocycles.
| Reaction Conditions | Reagents | Product | Applications |
|---|---|---|---|
| PPA, 120°C | Polyphosphoric acid | Thiazolo[3,2-b]triazolo[4,5-d]pyridinone | Novel kinase inhibitors |
Hydrogen Bonding Interactions
While not a traditional reaction, the hydroxyl and ester groups participate in hydrogen bonding, influencing crystallinity and receptor binding. Computational studies reveal:
-
Hydroxyl group : Forms strong H-bonds with protein residues (e.g., Asp130 in NMDA receptors) .
-
Ester carbonyl : Interacts with water molecules in aqueous solutions, affecting solubility.
Comparative Reactivity Analysis
The table below compares reactivity trends across derivatives:
| Functional Group | Reactivity | Key Observations |
|---|---|---|
| Ethyl ester | High (hydrolysis) | Faster hydrolysis in basic vs. acidic conditions |
| Hydroxyl (thiazolo-triazole) | Moderate (oxidation) | Steric hindrance from p-tolyl group reduces oxidation rate |
| Piperidine nitrogen | Low | Requires strong alkylating agents (e.g., methyl iodide) for quaternization |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on their core heterocyclic systems, substituents, and functional groups. Below is a detailed comparison with key derivatives:
Core Heterocyclic Systems and Substituent Effects
Key Observations:
Hydroxy vs. Halogen Substituents : The target compound’s 6-hydroxy group may improve aqueous solubility compared to chloro or trifluoromethyl substituents in analogs . However, halogenated derivatives often exhibit stronger electronegativity, enhancing binding to biological targets .
Triazole-Thiazole Hybrid vs.
p-Tolyl Group : The p-tolyl moiety is a common feature in analogs , suggesting its role in hydrophobic interactions with biological targets.
Challenges:
Hydrogen Bonding and Molecular Stability
Comparative crystallographic data from analogs reveals:
- Intramolecular Hydrogen Bonds : The target’s hydroxy group may form intramolecular C–H⋯O bonds, stabilizing the thiazolo-triazole core, as seen in similar triazole derivatives .
- Intermolecular Interactions : The ethyl carboxylate group likely participates in C–H⋯O/N interactions, analogous to pyrazole-carboxylate compounds .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed?
The synthesis involves multi-step reactions requiring precise control of regioselectivity and functional group compatibility. Key challenges include:
- Cyclization of thiazolo-triazole core : Achieving the correct ring closure without side products requires catalysts like hydrazine derivatives and temperature optimization (80–100°C in ethanol) .
- Stereochemical control during piperidine coupling : Steric hindrance from the p-tolyl group necessitates slow addition of coupling agents (e.g., DCC/DMAP) and inert atmosphere conditions .
- Purification : Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical due to polar byproducts .
Q. Which spectroscopic methods are most effective for characterizing its structure?
- NMR spectroscopy : H and C NMR confirm regiochemistry of the thiazolo-triazole ring and piperidine substitution patterns. Aromatic protons of the p-tolyl group appear as distinct doublets (δ 7.2–7.4 ppm), while the hydroxy group shows broad singlet (~δ 10.5 ppm) .
- X-ray crystallography : Resolves absolute configuration and bond angles (e.g., C–S–C bond in thiazole at ~87°), validated via SHELXL refinement .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H] at m/z 485.1342) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial screening : Broth microdilution (MIC against S. aureus and C. albicans) with 24–48 hr incubation, comparing zones of inhibition to reference drugs .
- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HepG2), using IC values to assess potency .
- Enzyme inhibition : Fluorescence-based assays targeting NLRP3 inflammasome or cytochrome P450 isoforms, with activity normalized to controls .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Functional group variation : Synthesize analogs with substituted aryl groups (e.g., 3,4,5-trimethoxyphenyl vs. p-tolyl) to assess electronic effects on bioactivity .
- Piperidine ring modifications : Introduce methyl or carboxylate groups at C-4 to evaluate steric/ionic interactions with target proteins .
- Triazole-thiazole hybridization : Compare activity against simpler triazole or thiazole derivatives to identify synergistic effects .
Q. What computational approaches predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LD6 for 14-α-demethylase) to map binding modes. Key interactions include hydrogen bonding between the hydroxy group and Arg .
- QSAR modeling : Develop 2D/3D descriptors (e.g., logP, polar surface area) to correlate with antimicrobial IC values, validated via leave-one-out cross-validation .
- MD simulations : Assess stability of ligand-protein complexes (50 ns trajectories) using AMBER, focusing on RMSD fluctuations in binding pockets .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay standardization : Replicate studies under identical conditions (e.g., pH 7.4, 10% FBS) to minimize variability .
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities like unreacted thiazole precursors may skew results .
- Target validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for suspected pathways (e.g., NLRP3 inflammasome) .
Q. What strategies optimize its stability under physiological conditions?
- Thermal stability : TGA/DSC analysis (25–300°C, 10°C/min) reveals decomposition points; lyophilization improves long-term storage .
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via LC-MS. The hydroxy group shows instability at pH >8, requiring formulation with enteric coatings .
- Light sensitivity : UV-vis spectroscopy (λ 250–400 nm) identifies photodegradation products; amber glassware or antioxidants (e.g., BHT) mitigate this .
Q. How does its activity compare to structurally similar analogs?
- Thiazolo-triazole vs. triazolo-thiadiazole : The thiazole ring enhances microbial membrane penetration (logP ~2.5) compared to more polar thiadiazole analogs (logP ~1.8) .
- p-Tolyl vs. 3,4,5-trimethoxyphenyl : Methoxy substitutions increase cytotoxicity (IC 12 μM vs. 28 μM in MCF-7) due to improved DNA intercalation .
- Piperidine vs. piperazine : Piperazine derivatives exhibit better solubility but reduced blood-brain barrier permeability (PSA 85 Ų vs. 78 Ų) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
